7-[4-(benzyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. This compound features a thienopyridine core, which is known for its versatile biological activities.
Preparation Methods
The synthesis of 7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves a multi-step process. One common synthetic route starts with the Claisen-Schmidt condensation of chalcones bearing 4-(benzyloxy)phenyl and dichlorothiophenyl subunits. This is followed by sequential cyclizations and functional modifications to form the desired thienopyridine structure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves targeting specific molecular pathways. For instance, it has shown strong binding affinities to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This suggests that the compound disrupts key cellular signaling pathways, leading to apoptosis and reduced metastatic potential in cancer cells .
Comparison with Similar Compounds
Similar compounds include other thienopyridine derivatives and pyridone heterocycles. Compared to these, 7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE stands out due to its unique substitution pattern, which enhances its binding affinity and selectivity towards specific molecular targets . Other similar compounds include furo[2,3-b]pyridines and imidazo[4,5-b]pyridines .
Properties
Molecular Formula |
C21H19NO3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
7-(3-methoxy-4-phenylmethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C21H19NO3S/c1-24-19-11-15(16-12-20(23)22-17-9-10-26-21(16)17)7-8-18(19)25-13-14-5-3-2-4-6-14/h2-11,16H,12-13H2,1H3,(H,22,23) |
InChI Key |
YHKHRIXTVIRUDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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